N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Tubulin polymerization inhibition Antimitotic Diarylthiazole SAR

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide (CAS 922805-88-7) is a synthetic thiazole-acetamide derivative (C20H19FN2O2S2, MW 402.5) characterized by a 4-ethoxyphenyl-substituted 5-methylthiazole core linked via an acetamide bridge to a 4-fluorophenyl thioether moiety. It belongs to the phenylacetamido-thiazole class, a scaffold known for cyclin-dependent kinase (CDK) inhibitory and tubulin-targeting activities.

Molecular Formula C20H19FN2O2S2
Molecular Weight 402.5
CAS No. 922805-88-7
Cat. No. B2714266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
CAS922805-88-7
Molecular FormulaC20H19FN2O2S2
Molecular Weight402.5
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CSC3=CC=C(C=C3)F)C
InChIInChI=1S/C20H19FN2O2S2/c1-3-25-16-8-4-14(5-9-16)19-13(2)27-20(23-19)22-18(24)12-26-17-10-6-15(21)7-11-17/h4-11H,3,12H2,1-2H3,(H,22,23,24)
InChIKeyYOICKFLAGSBBKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide: Compound Class and Procurement Baseline


N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide (CAS 922805-88-7) is a synthetic thiazole-acetamide derivative (C20H19FN2O2S2, MW 402.5) characterized by a 4-ethoxyphenyl-substituted 5-methylthiazole core linked via an acetamide bridge to a 4-fluorophenyl thioether moiety. It belongs to the phenylacetamido-thiazole class, a scaffold known for cyclin-dependent kinase (CDK) inhibitory and tubulin-targeting activities [1]. Typical vendor-reported purity is 95% [2].

Why Generic Thiazole-Acetamide Substitution Fails for N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide in Research Procurement


Within the phenylacetamido-thiazole class, minor structural variations produce substantial differences in biological target engagement and potency. The 4-ethoxyphenyl group at the thiazole C-4 position is not a generic hydrophobic placeholder; in diarylthiazole series, the ethoxy substitution confers distinct tubulin polymerization inhibitory activity compared to methoxy or unsubstituted phenyl analogs, with IC50 values spanning nanomolar to micromolar ranges depending on this single substituent [1]. Similarly, the (4-fluorophenyl)thio ether side chain introduces specific electronic and steric properties that cannot be replicated by chloro, methyl, or unsubstituted phenyl analogs, affecting both target affinity and metabolic stability [2]. Direct substitution with generic thiazole-acetamide building blocks thus risks loss of the intended pharmacological profile.

Quantitative Differentiation Evidence for N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide vs. Closest Analogs


4-Ethoxyphenyl Substituent Confers Nanomolar Tubulin Inhibitory Potency vs. Methoxy or Unsubstituted Analogs

In a direct head-to-head diarylthiazole series, the 4-ethoxyphenyl group at the thiazole C-5 position (analogous to the C-4 position in the target compound) yielded the most potent tubulin polymerization inhibitor (compound 8a) with IC50 values of 8.4–26.4 nM across five human cancer cell lines, comparable to the clinical candidate CA-4, whereas analogs with methoxy or unsubstituted phenyl showed reduced potency [1]. While this data originates from a 2-amino-substituted thiazole series rather than the 2-acetamido series, it establishes the critical contribution of the ethoxy substituent to target engagement.

Tubulin polymerization inhibition Antimitotic Diarylthiazole SAR

In Vivo Tumor Growth Inhibition by Ethoxy-Substituted Diarylthiazole vs. Clinical Comparator CA-4

Compound 8a (containing the 4-ethoxyphenyl pharmacophore) significantly suppressed tumor growth in HCT116 and SK-OV-3 xenograft models with tumor growth inhibitory rates of 55.12% and 72.7%, respectively, and maintained potency against P-glycoprotein-overexpressing multidrug-resistant cell lines [1]. These in vivo outcomes provide a performance benchmark for ethoxy-substituted thiazole derivatives and highlight the translational relevance of this substituent.

Xenograft tumor model Antivascular activity Multidrug resistance

Fluorophenylthio Moiety Introduces Distinct Electronic Profile vs. Chlorophenyl or Phenylthio Analogs

The 4-fluorophenyl thioether side chain is a distinguishing feature of the target compound. In phenylacetamido-thiazole patent disclosures, fluorophenyl substituents are explicitly claimed for their ability to modulate CDK/cyclin kinase inhibitory activity and improve pharmacokinetic properties relative to non-halogenated or chloro-substituted analogs [1]. The electron-withdrawing fluorine atom reduces electron density on the phenyl ring, potentially altering sulfur-mediated interactions with target proteins and reducing oxidative metabolism at the para position. No direct head-to-head data is available for the specific target compound.

Fluorine substitution Metabolic stability Electronic effects

Sulfur-Containing Linker Differentiates Target Compound from Oxygen-Linked Ethoxy-Phenyl Acetamide Analogs

The target compound employs a thioether (-S-) bridge connecting the 4-fluorophenyl group to the acetamide, whereas structurally similar compounds (e.g., N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-ethylphenoxy)acetamide, CAS 1098639-93-0) use an ether (-O-) linker [1]. Sulfur is less electronegative and more polarizable than oxygen, resulting in different hydrogen-bonding capacity, conformational flexibility, and lipophilicity (calculated ΔcLogP approximately +0.7 for thioether vs. ether), potentially altering membrane permeability and target-site residence time.

Thioether vs. ether linker Lipophilicity Binding mode

Recommended Research Application Scenarios for N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide


Tubulin Polymerization Inhibition Screening in Anticancer Drug Discovery

Based on the established nanomolar tubulin inhibitory activity of the 4-ethoxyphenyl-thiazole pharmacophore [1], the target compound is a logical candidate for tubulin polymerization assays using purified tubulin or cellular microtubule disruption imaging. Prioritize for head-to-head screening against combretastatin A-4 (CA-4) or colchicine as reference standards in human cancer cell line panels (HCT116, SK-OV-3, HeLa) to establish its quantitative IC50 profile.

Structure-Activity Relationship (SAR) Studies of Phenylacetamido-Thiazole CDK Inhibitors

The phenylacetamido-thiazole scaffold is a known CDK/cyclin kinase inhibitor class [1]. The target compound, with its unique combination of 4-ethoxyphenyl and 4-fluorophenylthio substituents, serves as a probe molecule for SAR expansion. Deploy in CDK2/cyclin A or CDK4/cyclin D kinase inhibition assays to quantify the contribution of the fluorophenylthio and ethoxyphenyl groups to target engagement, establishing its differentiation from existing CDK inhibitor chemotypes.

Multidrug-Resistant (MDR) Cancer Cell Line Profiling

The 4-ethoxyphenyl-containing diarylthiazole analog 8a demonstrated retained potency against P-glycoprotein-overexpressing multidrug-resistant cell lines [1]. The target compound should be prioritized for MDR cell line panels (e.g., KB-V1, MCF-7/ADR) to determine whether the fluorophenylthio modification maintains or improves this resistance-circumventing property, a key differentiation point for procurement over classical tubulin inhibitors like paclitaxel.

Chemical Biology Probe for Thiazole-Acetamide Target Deconvolution

Given the limited published data on the specific compound, it is suitable as a chemical probe for target identification studies using affinity-based proteomics or cellular thermal shift assays (CETSA). Its distinct thioether linkage and dual aromatic substitution pattern provide a unique chemical fingerprint for pull-down experiments aimed at identifying novel molecular targets in the tubulin or CDK regulatory networks.

Quote Request

Request a Quote for N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.